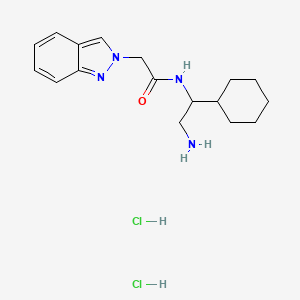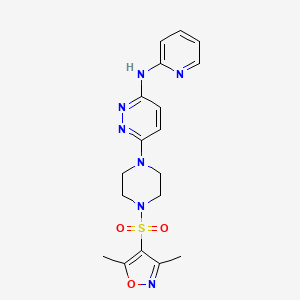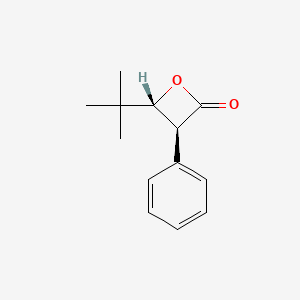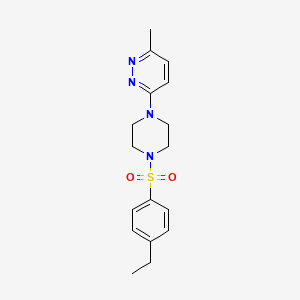
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide” is a synthetic compound of indole, a heterocyclic aromatic compound. Indole motifs are significant scaffolds in the discovery of new drugs .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group . Another method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to an amino group .Molecular Structure Analysis
The structure of similar compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .Chemical Reactions Analysis
The most direct method for the preparation of similar compounds is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of phthalimido to an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 118°C and a boiling point of 451.8°C . They are stable under normal conditions and do not decompose easily.Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives, such as [18F]FDDNP, have been used in Alzheimer's disease research. A study utilized [18F]FDDNP for the non-invasive monitoring of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients using positron emission tomography (PET). This application highlights the potential of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives in diagnostic assessment and monitoring the response to experimental treatments in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Histochemical Techniques
In histochemical applications, derivatives of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide, such as complex naphthols, have been identified as new reagents for demonstrating tissue oxidase. These compounds offer a fresh class of histochemical reagents, demonstrating the versatility of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives in biological staining and potential applications in electron microscopy (Burstone, 1959).
Sigma Receptor Binding and Antiproliferative Activity
Research on N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives has explored their binding affinities and selectivities at sigma receptors, demonstrating significant potential in tumor research and therapy. Certain derivatives have shown potent sigma(1) ligand activity with high selectivity, suggesting their utility in PET experiments and antiproliferative effects in tumor cells, providing a promising perspective for future cancer treatment strategies (Berardi et al., 2005).
Green Chemistry in Methylation Reactions
The methylation of 2-naphthol with dimethyl carbonate under continuous-flow gas-phase conditions exemplifies the application of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-naphthamide derivatives in green chemistry. This process achieves high conversion rates, produces minimal waste, and demonstrates the principles of green chemistry, underlining the compound's role in sustainable chemical synthesis (Tundo et al., 2010).
Mecanismo De Acción
Safety and Hazards
The safety of similar compounds has been tested in vitro and in vivo studies. They were found to be relatively non-toxic at low doses, and no significant adverse effects were observed.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-15-11-20-12-16(7-10-21(20)24(15)2)14-23-22(25)19-9-8-17-5-3-4-6-18(17)13-19/h3-13H,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGWFVJJLMQMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)


![(3,6-Dichloropyridin-2-yl)-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B2981233.png)
![2-Chloro-1-[2-(4-ethyl-1,2,4-triazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2981235.png)
![4-Phenyl-1-prop-2-enoyl-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine-4-carboxamide](/img/structure/B2981239.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2981241.png)
![N-[1-(2-fluorophenyl)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2981243.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2981244.png)

![3-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B2981248.png)